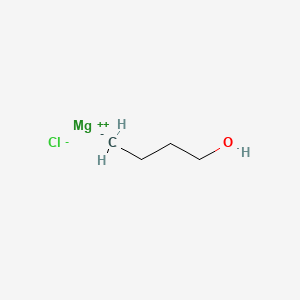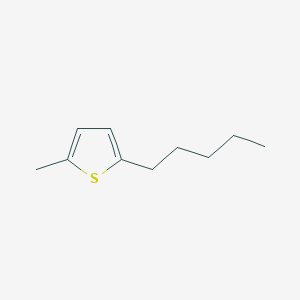
2-Methyl-5-pentylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-pentylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The structure of this compound consists of a thiophene ring substituted with a methyl group at the second position and a pentyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Methyl-5-pentylthiophene, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal catalysts and environmentally sustainable strategies. For example, the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu) enables a single-step synthesis of thiophene derivatives from 1,3-diynes . This method is efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-pentylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Methyl-5-pentylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Methyl-5-pentylthiophene involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including:
Enzyme Inhibition: Thiophenes can inhibit enzymes by binding to their active sites.
Receptor Modulation: They can interact with receptors, altering their activity and downstream signaling pathways.
Oxidative Stress: Thiophenes can induce oxidative stress in cells, leading to cell death in certain cancer cells.
Comparison with Similar Compounds
Thiophene: The parent compound with no substituents.
2-Methylthiophene: A thiophene ring with a methyl group at the second position.
2,5-Dimethylthiophene: A thiophene ring with methyl groups at both the second and fifth positions.
Uniqueness: 2-Methyl-5-pentylthiophene is unique due to the presence of both a methyl and a pentyl group, which can influence its chemical reactivity and physical properties. This combination of substituents can enhance its solubility in organic solvents and its potential interactions with biological targets .
Properties
CAS No. |
113591-58-5 |
|---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
2-methyl-5-pentylthiophene |
InChI |
InChI=1S/C10H16S/c1-3-4-5-6-10-8-7-9(2)11-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
SAQLTJYOYWUZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



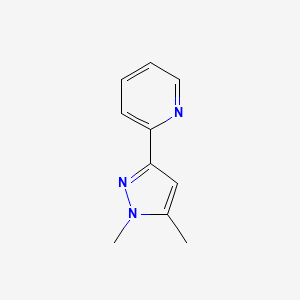
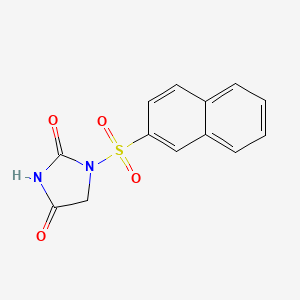

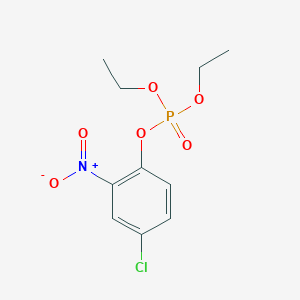

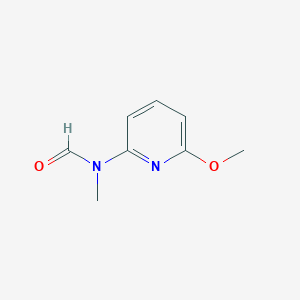
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)



![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

